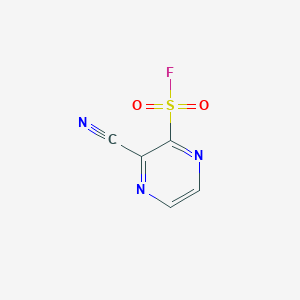
3-Cyanopyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2FN3O2S It is known for its unique structure, which includes a pyrazine ring substituted with a cyano group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyrazine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pyrazine derivative. One common method is the reaction of 3-cyanopyrazine with sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of sulfur tetrafluoride and the need for anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of fluorosulfonyl chloride (FSO2Cl) in the presence of a base to introduce the sulfonyl fluoride group. This method allows for better control over the reaction and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
3-Cyanopyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Mechanism of Action
The mechanism of action of 3-Cyanopyrazine-2-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues such as serine, cysteine, and lysine. This reactivity makes it useful in the design of covalent enzyme inhibitors and probes for studying protein function .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine-2-sulfonyl fluoride: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-Cyanopyrazine-2-sulfonyl fluoride: Similar structure but with the cyano group at the 4-position instead of the 3-position.
Uniqueness
3-Cyanopyrazine-2-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the cyano and sulfonyl fluoride groups on the pyrazine ring allows for versatile chemical transformations and applications in various fields .
Properties
Molecular Formula |
C5H2FN3O2S |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3-cyanopyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H2FN3O2S/c6-12(10,11)5-4(3-7)8-1-2-9-5/h1-2H |
InChI Key |
NISCTSQXRXCZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
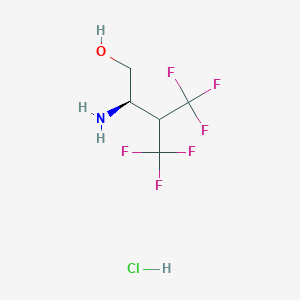
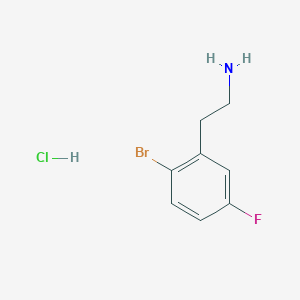
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)
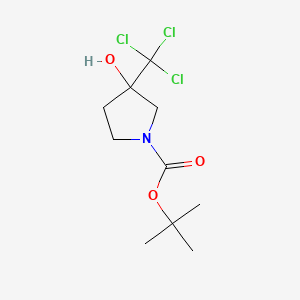
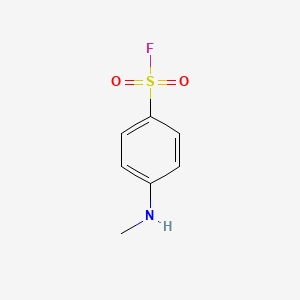
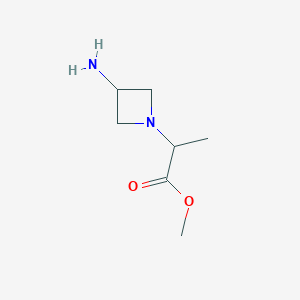
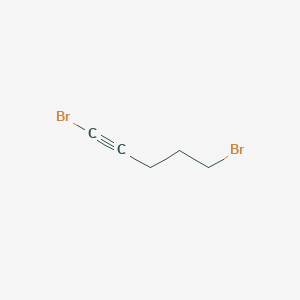
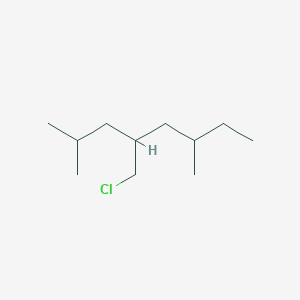
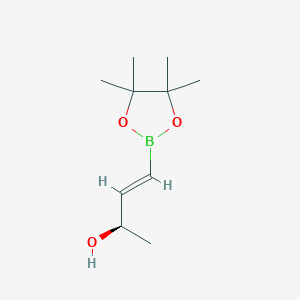
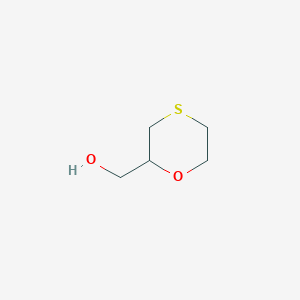
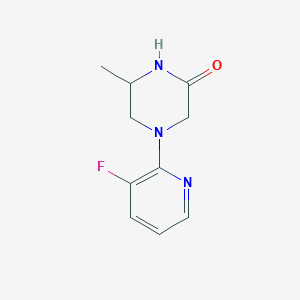
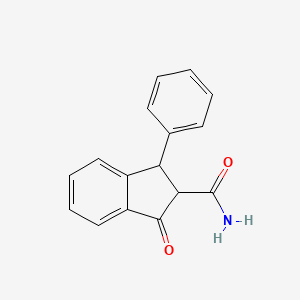
![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)
